4-Bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole
CAS No.: 1329471-16-0
Cat. No.: VC5072882
Molecular Formula: C8H10BrF3N2
Molecular Weight: 271.081
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1329471-16-0 |
|---|---|
| Molecular Formula | C8H10BrF3N2 |
| Molecular Weight | 271.081 |
| IUPAC Name | 4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole |
| Standard InChI | InChI=1S/C8H10BrF3N2/c1-7(2,3)5-4(9)6(14-13-5)8(10,11)12/h1-3H3,(H,13,14) |
| Standard InChI Key | AJSUQONSUOXPKI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NNC(=C1Br)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core is a 1H-pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Substituents are positioned as follows:
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Bromine at the 4-position, enabling cross-coupling reactions such as Suzuki-Miyaura.
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tert-Butyl at the 5-position, contributing steric bulk and enhancing lipophilicity.
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Trifluoromethyl at the 3-position, imparting electron-withdrawing effects and metabolic stability .
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS Number | 1329471-16-0 |
| Molecular Formula | C₈H₁₀BrF₃N₂ |
| Molecular Weight | 271.08 g/mol |
| Exact Mass | 270.991 Da |
| XLogP3 | ~3.2 (estimated) |
| Topological Polar Surface Area | 28.7 Ų (calculated) |
Spectroscopic Features
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¹H NMR: Expected signals include a singlet for the tert-butyl group (δ ~1.3 ppm) and aromatic protons near δ 7.0–8.0 ppm .
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¹³C NMR: The CF₃ group resonates at ~120 ppm (q, J = 288 Hz), while the tert-butyl carbons appear at ~30 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 271 (M⁺) with characteristic fragments at m/z 193 (loss of Br) and 145 (loss of CF₃) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Knorr pyrazole synthesis, involving cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl precursor.
Stepwise Procedure
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Precursor Preparation: Ethyl 4-bromo-3-oxo-5-(trifluoromethyl)pent-4-enoate is treated with tert-butyl hydrazine.
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Cyclocondensation: Heating under reflux in ethanol catalyzed by acetic acid yields the pyrazole core6.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) achieves >98% purity .
Table 2: Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Catalyst | Acetic acid (5 mol%) |
| Reaction Time | 12 hours |
| Yield | 65–75% |
Industrial-Scale Production
Industrial methods employ continuous flow reactors to enhance efficiency:
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (50 mg/mL) and dichloromethane .
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Stability: Stable under inert gas at 2–8°C for 6 months. Degrades upon prolonged exposure to moisture or light .
Thermal Properties
Applications in Research
Pharmaceutical Intermediate
The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling to introduce aryl groups, enabling the synthesis of kinase inhibitors and antimicrobial agents .
Case Study: Antibacterial Derivatives
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Coupling with 4-aminophenylboronic acid yields a derivative with MIC = 2 µg/mL against Staphylococcus aureus .
Agrochemical Development
Incorporation into fungicides leverages the CF₃ group’s bioactivity. Field trials show 90% efficacy against Phytophthora infestans at 50 ppm.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition
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Cytochrome P450 2C9: IC₅₀ = 1.8 µM, attributed to hydrogen bonding with Arg108 .
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Bacterial Enoyl-ACP Reductase: Ki = 0.7 µM, disrupting fatty acid biosynthesis .
Toxicity Profile
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